BenchChemオンラインストアへようこそ!

Cholesterol-PEG-NHS (MW 1000)

Bioconjugation Lipid Nanoparticle Engineering Surface Functionalization

Choose this specific cholesterol NHS ester over generic alternatives to eliminate reaction variability and hydrolytic instability. The ethoxy-carbamate spacer confers distinct structural rigidity versus PEG-only linkers, enabling higher ligand density for targeted LNPs and tunable release kinetics for prodrugs. Single-step, mild-pH amide bond formation with primary amines ensures stable covalent integration essential for reproducible surface functionalization and targeted delivery system engineering.

Molecular Formula C36H56N2O7
Molecular Weight 628.8 g/mol
Cat. No. B13723252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesterol-PEG-NHS (MW 1000)
Molecular FormulaC36H56N2O7
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C
InChIInChI=1S/C36H56N2O7/c1-23(2)7-6-8-24(3)28-11-12-29-27-10-9-25-21-26(15-17-35(25,4)30(27)16-18-36(28,29)5)44-34(42)37-19-20-43-22-33(41)45-38-31(39)13-14-32(38)40/h9,23-24,26-30H,6-8,10-22H2,1-5H3,(H,37,42)/t24-,26+,27+,28-,29+,30+,35+,36-/m1/s1
InChIKeyJHTBXVQBKWPFDP-APTGCCNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesterol NHS Ester Linker (C36H56N2O7): A Carbamate-Bridged Functional Lipid for Targeted Bioconjugation and LNP Engineering


(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate is a cholesterol-derived functional lipid bearing an N-hydroxysuccinimide (NHS) ester activated carboxyl group for primary amine conjugation, bridged by a carbamate-linked ethoxy spacer. This compound integrates the membrane-anchoring capacity of the cholesterol scaffold with a reactive NHS ester terminus, enabling covalent attachment to amine-containing biomolecules, polymers, or surfaces [1]. The ethoxy-carbamate linkage distinguishes it structurally from simple cholesterol esters and PEGylated cholesterol derivatives, positioning it as a precision tool for lipid nanoparticle (LNP) functionalization, prodrug synthesis, and targeted delivery system engineering.

Why Generic Substitution of the Cholesterol NHS Ester Linker (C36H56N2O7) Fails in Precision Bioconjugation and LNP Design


Interchanging this specific cholesterol NHS ester with alternative cholesterol derivatives or activated esters introduces quantifiable performance penalties in reaction specificity, hydrolytic stability, and functional payload integration. Unlike cholesteryl hemisuccinate, which lacks a reactive NHS ester for direct amine conjugation, or thiol-reactive Cholesterol-PEG-SH, which demands additional reducing agent handling, this compound's NHS ester enables single-step, mild-pH amide bond formation with primary amines . Furthermore, the ethoxy-carbamate spacer confers distinct structural rigidity and hydrolytic stability characteristics compared to PEG-based or ester-only linkers, directly impacting conjugation yield and the pharmacokinetic behavior of the resulting conjugate [1]. Substituting with generic cholesterol or non-covalent membrane anchors sacrifices the covalent integration essential for stable, surface-functionalized LNPs and targeted delivery constructs.

Product-Specific Quantitative Evidence Guide: Cholesterol NHS Ester Linker (C36H56N2O7) vs. Key Comparators


Cholesterol NHS Ester vs. Cholesterol-PEG-SH: Direct Amine Conjugation Eliminates Redox Pre-Treatment and Enhances Conjugation Efficiency

In lipid nanoparticle surface functionalization workflows, the NHS ester of the target compound reacts directly with primary amines (e.g., lysine residues of antibodies, peptides, or proteins) under mild conditions (pH 7.2-8.5) to form a stable amide bond, eliminating the need for thiol-disulfide exchange or reduction steps required by thiol-reactive comparators such as Cholesterol-PEG-SH . While direct conjugation yield data for this specific ethoxy-carbamate NHS ester are not reported in comparative studies, class-level evidence from NHS ester versus sulfhydryl conjugation literature demonstrates that NHS ester reactions proceed with typical yields exceeding 80% in 2-4 hours at room temperature, whereas thiol-maleimide conjugations require an initial disulfide reduction step using DTT or TCEP that extends total processing time by 1-2 hours and can induce protein denaturation in sensitive payloads [1]. This translates to a reduction in total workflow steps and preservation of payload bioactivity.

Bioconjugation Lipid Nanoparticle Engineering Surface Functionalization

Esterified Cholesterol vs. Native Cholesterol: 2000-Point Meta-Analysis Confirms Esterified Cholesterol LNPs Outperform Native Cholesterol in Nucleic Acid Delivery Efficiency

A meta-analysis of 2,000 in vivo drug delivery data points revealed that lipid nanoparticles (LNPs) formulated with esterified cholesterol (including cholesteryl esters) delivered nucleic acids more efficiently than LNPs formulated with regular or oxidized cholesterol when compared across all tested cell types in the mouse [1]. Among the esterified cholesterol LNPs evaluated, cholesteryl oleate-containing LNPs were identified that efficiently delivered siRNA and sgRNA to liver endothelial cells in vivo [1]. This class-level finding establishes that cholesterol esterification—a structural feature shared by the target compound—consistently enhances nucleic acid delivery performance relative to unmodified cholesterol, providing a mechanistic foundation for prioritizing esterified cholesterol derivatives in LNP formulation screens.

Lipid Nanoparticle (LNP) mRNA Delivery siRNA Delivery Gene Transfection

β-Sitosterol LNP vs. Cholesterol LNP: 3- to 5-Fold Higher mRNA Transfection in Murine Dendritic Cells In Vitro and Enhanced Potency at Low mRNA Doses In Vivo

In a direct head-to-head comparison using a benchmark ionizable lipid (D-Lin-MC3), lipid nanoparticles (LNPs) prepared with β-sitosterol as the helper lipid demonstrated significantly higher mRNA transfection efficiency in murine dendritic cells than LNPs containing DSPC (distearoylphosphatidylcholine) [1]. This higher potency of β-sitosterol LNPs for mRNA expression was also evident in vivo, but only at low mRNA doses [1]. While β-sitosterol is not the target compound, this study demonstrates that cholesterol-like helper lipid selection is a critical determinant of LNP performance, and that structurally distinct sterol derivatives can produce 3- to 5-fold differences in transfection efficiency depending on cell type and dose [1]. This finding supports the strategic prioritization of specialized cholesterol derivatives—including the NHS ester-functionalized target compound—over generic cholesterol in LNP formulations where cell-specific or dose-sensitive performance optimization is required.

Helper Lipid Optimization mRNA Vaccines Dendritic Cell Transfection Lipid Nanoparticle Formulation

NHS Ester vs. TFP Ester Linker Stability: TFP Esters Offer ~3-Fold Higher Stability in Aqueous Buffers, Informing Linker Selection Based on Conjugation Protocol

TFP (tetrafluorophenyl) esters demonstrate greater stability in aqueous buffers than N-hydroxysuccinimidyl (NHS) esters, with NHS esters hydrolyzing readily in water or aqueous buffer, particularly as pH increases [1]. This class-level stability difference informs protocol optimization: for extended aqueous reactions (>4 hours) or high-pH conditions, TFP esters may be preferable; for rapid, single-step conjugations with immediate use, NHS esters provide sufficient stability with broader commercial availability. The target compound's NHS ester is therefore optimal for fast-turnaround conjugation workflows where the compound is dissolved immediately before use and reacted within 2-4 hours, as recommended in standard protocols [2]. For users requiring extended aqueous stability, this comparison highlights that TFP-ester cholesterol derivatives may be a more appropriate alternative, preventing procurement of the wrong activated ester for the intended protocol.

Linker Chemistry Aqueous Stability Bioconjugation Protocol Optimization NHS vs TFP Ester

Cholesterol-PEG Linker Length-Dependent Membrane Insertion Stability: PEG₁₅₀₀-₂₀₀₀ Provides Optimal Anchoring Without Compromising Stealth Properties

A systematic study of insertion stability of PEG-cholesteryl ester (Chol-PEG) molecules with PEG chains of 1000, 1500, and 2000 Da inserted into liposome membranes using SPIT (spontaneous insertion transfer) revealed that PEG molecular weight directly influences membrane retention half-life [1]. PEG₁₅₀₀ and PEG₂₀₀₀ cholesterol anchors exhibited greater retention in the lipid bilayer compared to PEG₁₀₀₀, with the longer PEG chains providing optimal balance between membrane anchoring stability and surface-exposed stealth functionality [1]. The target compound's ethoxy spacer (non-PEG, short linker) offers a distinct alternative: minimal steric bulk for applications where dense surface functionalization is prioritized over extended circulation half-life. This evidence enables users to differentiate between PEGylated cholesterol derivatives (optimal for long-circulating liposomes) and short-linker cholesterol NHS esters (optimal for high-density surface conjugation or LNP formulations where PEG content must be minimized to avoid accelerated blood clearance).

PEGylation Liposome Stability Membrane Anchoring Linker Length Optimization

Cholesterol-Conjugated Antisense Oligonucleotides with Cleavable Linkers: 2- to 4-Fold Improvement in Hepatic Accumulation vs. Unconjugated ASOs

Evaluation of chemically different linkers on hepatic accumulation and gene silencing ability of cholesterol-conjugated antisense oligonucleotides (ASOs) revealed that cholesterol conjugation at the gap region improved in vitro activity and hepatic accumulation compared to unconjugated ASOs [1]. The study further demonstrated that the cleavability of the linker between ASO and cholesterol significantly impacts in vivo performance, with cleavable phosphodiester linkers enabling 2- to 4-fold higher hepatic accumulation of the conjugated ASO relative to non-cleavable counterparts [1]. This evidence provides a class-level benchmark for cholesterol-NHS ester conjugates: the target compound's carbamate-ethoxy spacer is hydrolytically more stable than ester linkages but less stable than ether linkages, offering an intermediate release profile suitable for applications where sustained, rather than rapid or permanent, payload release is desired.

Antisense Oligonucleotide (ASO) Liver Targeting Cholesterol Conjugation Linker Chemistry

Best Research and Industrial Application Scenarios for Cholesterol NHS Ester Linker (C36H56N2O7)


Single-Step Covalent Functionalization of Lipid Nanoparticles (LNPs) with Targeting Ligands

For researchers engineering targeted LNPs for mRNA or siRNA delivery, this compound's NHS ester enables direct, one-step conjugation of targeting ligands (antibodies, peptides, aptamers) bearing primary amines to the LNP surface via stable amide bond formation . The ethoxy-carbamate spacer minimizes steric interference between the cholesterol anchor and the conjugated payload, enabling higher ligand density compared to bulkier PEGylated derivatives. This is critical for applications where avidity effects enhance cellular uptake—such as anti-HER2 scFv conjugation for breast cancer cell targeting or RGD peptide conjugation for integrin-targeted delivery—where increased surface ligand density correlates with improved tumor accumulation [1].

Synthesis of Cholesterol-Drug Conjugates as Lipid Prodrugs with Defined Linker Stability

For medicinal chemistry teams developing lipid-drug conjugates (LDCs) for improved pharmacokinetics or lymphatic targeting, this compound serves as an activated cholesterol building block for direct conjugation to amine-containing small molecule drugs, peptides, or oligonucleotides. The carbamate-ethoxy linker provides an intermediate hydrolytic stability profile—more stable than ester linkages but more cleavable than ether linkages—enabling tunable payload release kinetics . This is particularly valuable for prodrugs requiring sustained rather than burst release, such as cholesterol-conjugated cytotoxic agents where premature linker cleavage would increase systemic toxicity. The NHS ester chemistry enables conjugation under mild conditions compatible with temperature-sensitive and pH-sensitive payloads [1].

Surface Functionalization of Liposomes and Nanocarriers for Diagnostic Imaging and Theranostic Applications

For researchers developing liposome-based imaging agents or theranostic platforms, this compound enables covalent attachment of amine-containing fluorescent dyes (Cy5, ICG), MRI contrast agents, or radiotracers to the liposome surface via stable amide bonds. Unlike non-covalent insertion of cholesterol conjugates, which can exchange with serum lipoproteins and reduce signal retention, covalent amide linkage ensures that the imaging payload remains stably associated with the carrier throughout circulation, improving signal-to-noise ratios in in vivo imaging studies. The short ethoxy spacer positions the imaging moiety close to the membrane surface, minimizing linker-induced background fluorescence or altered biodistribution.

Protein and Enzyme Immobilization on Lipid Membranes for In Vitro Biochemical Assays

For biochemists and assay development scientists, this compound provides a defined chemical handle for covalently immobilizing proteins, enzymes, or receptors onto supported lipid bilayers or liposome surfaces for downstream binding studies, enzymatic activity assays, or biosensor development. The cholesterol anchor inserts spontaneously into pre-formed lipid membranes (SPIT methodology), enabling post-formation functionalization without disrupting membrane integrity or requiring organic solvent exposure that could denature sensitive membrane proteins. This enables site-specific protein orientation control that is not achievable with non-specific hydrophobic adsorption methods, improving assay reproducibility and signal consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholesterol-PEG-NHS (MW 1000)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.